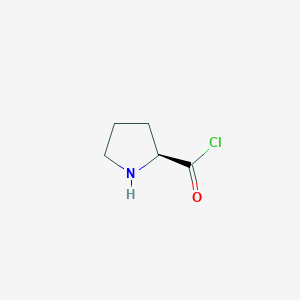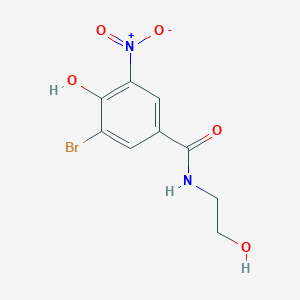
Prolyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prolyl chloride, also known as D-Prolyl chloride, is a chemical compound with the molecular formula C5H8ClNO. It is a derivative of proline, an amino acid, and is characterized by the presence of a chloride group attached to the proline structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prolyl chloride can be synthesized through the reaction of proline with thionyl chloride (SOCl2). The reaction typically involves the following steps:
- Dissolving proline in an appropriate solvent such as dichloromethane.
- Adding thionyl chloride to the solution.
- Allowing the reaction to proceed at room temperature or under reflux conditions.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and controlled environments ensures the efficient and safe production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Prolyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines or alcohols.
Acylation Reactions: this compound can be used as an acylating agent in the synthesis of peptides and other organic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, tetrahydrofuran, and other non-polar solvents are typically used.
Conditions: Reactions are often carried out at room temperature or under mild heating.
Major Products Formed
Peptides: this compound is used in peptide synthesis, leading to the formation of proline-containing peptides.
Esters and Amides: Reactions with alcohols and amines result in the formation of esters and amides, respectively.
Applications De Recherche Scientifique
Prolyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Prolyl chloride involves its reactivity as an acylating agent. The chloride group is highly reactive and can be readily substituted by nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Prolyl chloride can be compared with other similar compounds such as:
Proline: The parent amino acid from which this compound is derived.
N-Tosyl-(S)-Prolyl Chloride: A derivative used in kinetic resolution of racemic mixtures.
Chiral Proline-Based Reagents: Used in asymmetric synthesis and organocatalysis.
Uniqueness
This compound is unique due to its specific reactivity as an acylating agent and its applications in peptide synthesis and other organic reactions. Its ability to form stable intermediates and products makes it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C5H8ClNO |
|---|---|
Poids moléculaire |
133.57 g/mol |
Nom IUPAC |
(2S)-pyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2/t4-/m0/s1 |
Clé InChI |
VTVJMWZZVJSEMO-BYPYZUCNSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)Cl |
SMILES canonique |
C1CC(NC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-(1,3,3-trimethylbicyclo[2,2,1]hept-2-yl)acetamide](/img/structure/B8333525.png)


![2-{[(1S)-1-methylbutyl]oxy}-8-(methyloxy)-1H-purin-6-amine](/img/structure/B8333555.png)
![3-Cyclopropyl-1-[4-(methylsulphenyl)-phenyl]-propan-1,3-dione](/img/structure/B8333556.png)
![1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-alpha,alpha-dimethyl-5-[(5-methyl-2-pyridinyl)methoxy]-, ethyl ester](/img/structure/B8333561.png)





